![molecular formula C19H20O6 B2870596 [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid CAS No. 859134-29-5](/img/structure/B2870596.png)
[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid
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Description
[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.363. The purity is usually 95%.
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Biological Activity
[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid (CAS No. 956609-30-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22O6, with a molecular weight of 358.39 g/mol. Its structural characteristics include a chromene backbone fused with a cyclopentane ring, contributing to its unique pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of similar structures demonstrate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
- Antimycobacterial Activity : The compound has shown potential against Mycobacterium tuberculosis, with MIC values around 40 µg/mL .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Compounds in this class have been studied for their ability to modulate inflammatory pathways and cytokine production. For example:
- Cytokine Modulation : Certain derivatives have been observed to reduce levels of pro-inflammatory cytokines in vitro, indicating a possible mechanism for their anti-inflammatory effects.
Cytotoxicity and Cancer Research
Initial studies exploring the cytotoxic effects of similar compounds have indicated a selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology:
- Cell Line Studies : In vitro studies involving various cancer cell lines have demonstrated that certain derivatives can induce apoptosis in a concentration-dependent manner.
Case Studies and Research Findings
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Potential interaction with sigma receptors suggests a role in modulating neurotransmitter release and influencing pain pathways.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against cellular damage.
Properties
IUPAC Name |
2-[(5,5-dimethyl-16-oxo-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-9-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-19(2)7-6-12-13(25-19)8-14(23-9-15(20)21)16-10-4-3-5-11(10)18(22)24-17(12)16/h8H,3-7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABIHDYTAFYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)O)C4=C(CCC4)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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